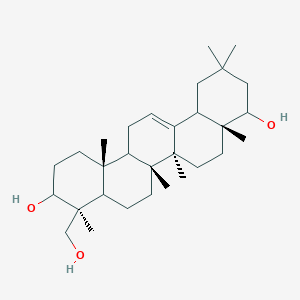
4-Cyclopropoxy-6-iodonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-6-iodonicotinaldehyde is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol . This compound features a cyclopropoxy group and an iodine atom attached to a nicotinaldehyde core, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for 4-Cyclopropoxy-6-iodonicotinaldehyde are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to its production. These methods ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-6-iodonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the iodine atom under appropriate conditions.
Major Products
Oxidation: 4-Cyclopropoxy-6-iodonicotinic acid.
Reduction: 4-Cyclopropoxy-6-iodonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Cyclopropoxy-6-iodonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropoxy-6-iodonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s stability and binding affinity to its targets.
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-2,6-dimethoxyphenol: A compound with similar structural features but different functional groups.
4-Cyclopropoxy-6-bromonicotinaldehyde: Similar structure with a bromine atom instead of iodine.
Uniqueness
4-Cyclopropoxy-6-iodonicotinaldehyde is unique due to the presence of both the cyclopropoxy group and the iodine atom on the nicotinaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C9H8INO2 |
|---|---|
分子量 |
289.07 g/mol |
IUPAC名 |
4-cyclopropyloxy-6-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8INO2/c10-9-3-8(13-7-1-2-7)6(5-12)4-11-9/h3-5,7H,1-2H2 |
InChIキー |
IYYPHVQRESKPPI-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CC(=NC=C2C=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)

![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)

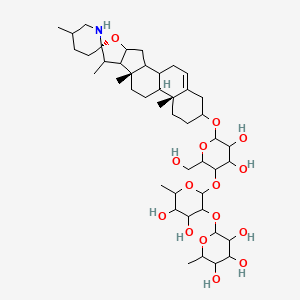
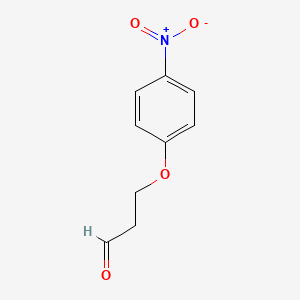
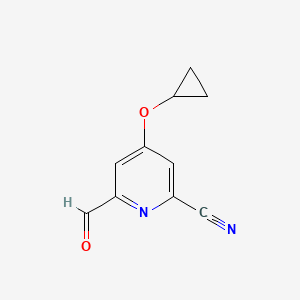
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
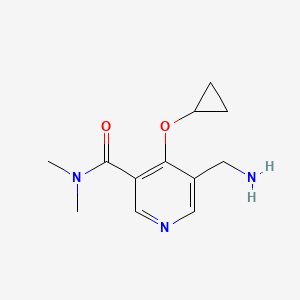
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)
![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)
